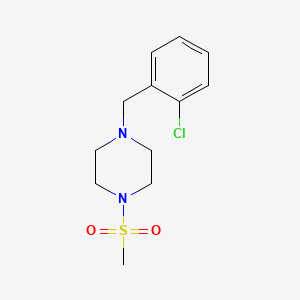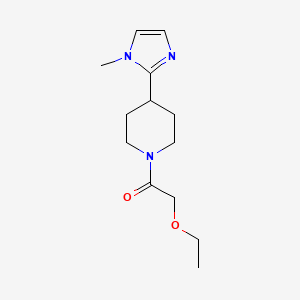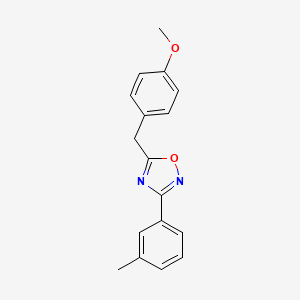
1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine, also known as CBMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBMP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
Automated Pre-Column Derivatization and HPLC Analysis
1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine and similar compounds have been used in the development of sensitive and selective methods for the determination of specific drugs in human plasma. This involves automated pre-column chemical derivatization followed by high-performance liquid chromatography (HPLC) with fluorescence detection, facilitating the analysis of drug concentrations within biological matrices for pharmacokinetic studies (Kline, Kusma, & Matuszewski, 1999).
In Vitro Oxidative Metabolism
Compounds structurally related to this compound, such as Lu AA21004, a novel antidepressant, have been studied for their metabolism using human liver microsomes, liver S9 fraction, and recombinant enzymes. These studies help in understanding the metabolic pathways and potential drug interactions of new pharmaceutical compounds (Hvenegaard et al., 2012).
Antibacterial Activity
The structure-activity relationship (SAR) of piperazine derivatives, including those with modifications at the piperazine group, has been explored for their antibacterial activity. These studies contribute to the development of new antibacterial agents effective against resistant strains of bacteria (Matsumoto & Minami, 1975).
Adenosine A2B Receptor Antagonism
1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, structurally related to this compound, have been developed and characterized as adenosine A2B receptor antagonists. These compounds have potential therapeutic applications in treating diseases related to adenosine receptor dysfunction (Borrmann et al., 2009).
Hyperbranched Polymer Synthesis
Hyperbranched polymers with multiamino groups have been synthesized using 1-(2-aminoethyl)piperazine and divinyl sulfone, without any catalysts. This synthesis strategy opens new avenues for developing materials with unique properties for various industrial applications (Yan & Gao, 2000).
Crystal Structure Analysis
The crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine has been analyzed, revealing insights into the conformational properties and molecular interactions within crystalline materials. This information is crucial for the design of materials with specific physical and chemical characteristics (Naveen et al., 2007).
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-8-6-14(7-9-15)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZDBZKOUPZRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5524527.png)
![1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine](/img/structure/B5524532.png)

![2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5524541.png)
![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)

![{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)

amine hydrochloride](/img/structure/B5524574.png)
![2-[(2-nitro-2-phenylvinyl)thio]pyridine](/img/structure/B5524582.png)
![4-ethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5524584.png)


![1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)
